Thianthrene 5-oxide
Overview
Description
Thianthrene 5-oxide, also known as Thianthren-5-one, is a sulfur-containing heterocyclic chemical compound . It is a derivative of the parent heterocycle called dithiin . It is notable for its ease of oxidation .
Synthesis Analysis
Thianthrene 5-oxide can be synthesized from unfunctionalized aromatics by thia-APEX reactions . This process involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons . New benzodithiine arms are fused to the unfunctionalized aromatic substrates in one step, affording π-extended thianthrenes in 21–87% yields .Molecular Structure Analysis
The molecular formula of Thianthrene 5-oxide is C12H8OS2 . It has a molecular weight of 232.32 g/mol . The structure of Thianthrene 5-oxide is not planar, unlike its oxygen analog dibenzodioxin .Chemical Reactions Analysis
Thianthrene 5-oxide is used as a reagent for late-stage C-H functionalization . The reaction forms metastable dicationic intermediates from unactivated aliphatic alkenes and thianthrene .Physical And Chemical Properties Analysis
Thianthrene 5-oxide is a solid at 20 degrees Celsius . It has a melting point of 142.0 to 146.0 °C . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive .Scientific Research Applications
Oxidation Mechanisms :
- Thianthrene 5-oxide demonstrates flexibility in solution, influencing its oxidation pathways and favoring monooxygenation (González-Núñez et al., 2004).
- Its role in oxidation reactions with peroxy acids suggests a relationship between peroxy acid nucleophilicity and the basicity of solvents, influencing reaction mechanisms (Erzen et al., 2001).
Catalytic Applications :
- Thianthrene 5-oxide has been utilized in catalytic processes, showing varying selectivities and reactivities in different heterogeneous catalysts like Ti-β, Ti-MCM-41, and Ti-ITQ-2 (Adam et al., 2000).
Chemical Probing :
- It serves as a probe for assessing the electronic character of oxidants, with its molecular structure aiding in understanding chemo- and stereoselectivity in oxidation processes (Deubel, 2001).
Materials Science :
- Thianthrene-functionalized polymers have been investigated as high-voltage organic cathode materials in dual-ion batteries, showcasing their potential in energy storage applications (Speer et al., 2015).
Organic Synthesis :
- It facilitates para-selective arylation and alkenylation of monosubstituted arenes, indicating its versatility in organic synthesis and functionalization of complex molecules (Chen et al., 2020).
Electrochemical Applications :
- The electrochemical behavior of thianthrene, including its derivatives like thianthrene 5-oxide, has been explored for applications such as the electrocatalytic oxidation of guanosine and DNA in non-aqueous mediums (Mehrgardi et al., 2010).
Photophysical Properties :
- Thianthrene derivatives exhibit unique photophysical properties like dual room temperature fluorescence–phosphorescence, making them interesting for luminescent applications (Pander et al., 2018).
Future Directions
Thianthrene 5-oxide has been emerging as an attractive precursor for a myriad of transformations to forge new C–C and C–X bonds due to their unique structural characteristics and chemical behaviors . The use of the thianthrenation strategy selectively transforms C–H, C–O, and other chemical bonds into organothianthrenium salts in a predictable manner . This provides a straightforward alternative for regioselective functionalizations for arenes, alkenes, alkanes, alcohols, amines, and so on through diverse reaction mechanisms under mild conditions .
properties
IUPAC Name |
thianthrene 5-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVGTLXTOJKHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178293 | |
Record name | Thianthrene 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thianthrene 5-oxide | |
CAS RN |
2362-50-7 | |
Record name | Thianthrene, 5-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2362-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thianthrene 5-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thianthrene, 5-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thianthrene 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5lambda4-thianthren-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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